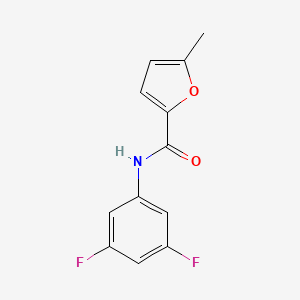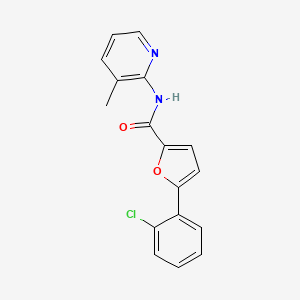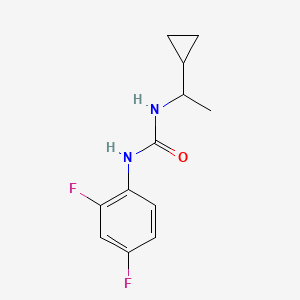
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. However, it has also been studied for its potential in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
作用機序
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea works by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines. By inhibiting JAK3, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea reduces the production of cytokines such as interleukin-2, which are involved in the inflammatory response. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-2, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of T cells, which are involved in the immune response. These effects lead to a reduction in inflammation and the symptoms associated with autoimmune diseases.
実験室実験の利点と制限
One advantage of using 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea in lab experiments is that it is a specific inhibitor of JAK3. This allows researchers to study the specific role of JAK3 in various cellular processes. Additionally, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for researchers.
However, one limitation of using 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea in lab experiments is that it is a small molecule inhibitor, which may have off-target effects. Additionally, it may not be effective in all cell types or in all disease models, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea. One area of interest is its potential use in treating other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, researchers are interested in studying the long-term effects of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea on the immune system and its potential use in combination with other therapies.
Conclusion:
In conclusion, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea is a small molecule inhibitor of JAK3 that has been extensively studied for its potential use in treating autoimmune diseases. It works by reducing the production of cytokines and the activity of T cells, which leads to a reduction in inflammation and the symptoms associated with autoimmune diseases. While it has some limitations, it is a reliable tool for researchers and has several potential future directions for study.
合成法
The synthesis of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea involves several steps. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form ethyl 2,4-difluoroanilinoformate. This intermediate is then reacted with cyclopropylamine to form the desired product, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea.
科学的研究の応用
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been extensively studied for its potential use in treating autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. Additionally, it has also been studied for its potential use in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
特性
IUPAC Name |
1-(1-cyclopropylethyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-7(8-2-3-8)15-12(17)16-11-5-4-9(13)6-10(11)14/h4-8H,2-3H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXOUANCFKZCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

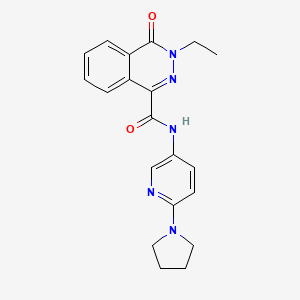
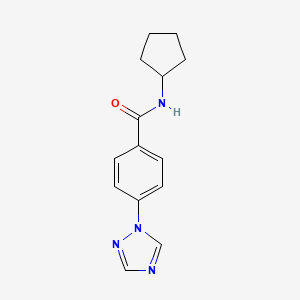
![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)

![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
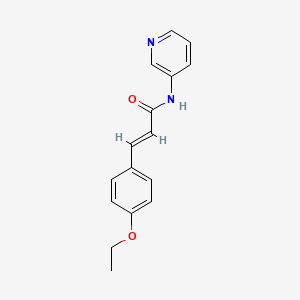
![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)
